RGX-104

Description

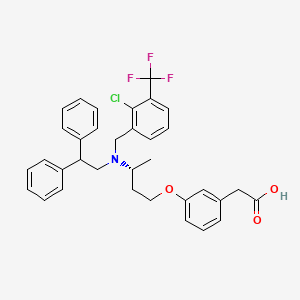

ABEQUOLIXRON is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZDYOBXVOTSA-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610318-54-2 | |

| Record name | SB 742881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abequolixron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABEQUOLIXRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RGX-104: A Technical Deep Dive into its Mechanism of Action in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR) that has demonstrated promising anti-tumor activity in preclinical and clinical settings. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in modulating the tumor microenvironment and stimulating an anti-cancer immune response. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel immunotherapeutic agent.

Core Mechanism of Action: The LXR/ApoE Pathway

This compound exerts its therapeutic effects by activating the Liver X Receptor (LXR), a nuclear hormone receptor that plays a critical role in cholesterol metabolism and inflammation.[1][2][3] LXR activation by this compound leads to the transcriptional upregulation of its target gene, Apolipoprotein E (ApoE).[1][4][5] ApoE, a secreted protein, is the central mediator of this compound's anti-tumor effects.[4][6] The primary mechanism involves the remodeling of the tumor microenvironment by targeting and depleting immunosuppressive myeloid-derived suppressor cells (MDSCs).[1][6][7]

Signaling Pathway of this compound

Caption: this compound signaling pathway leading to anti-tumor immunity.

Key Immunomodulatory Effects

The activation of the LXR/ApoE axis by this compound results in a cascade of immunological events that shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.

Depletion of Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumors and suppress T-cell function, thereby promoting tumor immune evasion.[8] this compound-induced ApoE binds to the LRP8 receptor on the surface of MDSCs, triggering apoptosis and leading to a significant reduction in both granulocytic and monocytic MDSC populations within the tumor microenvironment and peripheral circulation.[6][7]

Activation of Dendritic Cells (DCs) and T-Cells

By depleting the immunosuppressive MDSC population, this compound indirectly promotes the activation of dendritic cells (DCs) and cytotoxic T-lymphocytes (CTLs).[1][9] Clinical data has shown that this compound treatment leads to DC stimulation and a significant increase in activated PD-1+CD8+ T-cells.[9][10] This T-cell activation is a critical step in mounting an effective anti-tumor immune response.

Inhibition of Tumor Angiogenesis

Beyond its immunomodulatory roles, the LXR-ApoE pathway activated by this compound also has anti-angiogenic properties, inhibiting the recruitment of endothelial cells and the formation of new blood vessels that tumors need to grow.[10][11]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies evaluating the efficacy and pharmacodynamics of this compound.

Table 1: Preclinical Efficacy of this compound Monotherapy

| Tumor Model | Treatment | Outcome | Reference |

| B16F10 Melanoma | This compound (100 mg/kg in chow) | Significant tumor growth suppression | [4] |

| Lewis Lung Carcinoma | This compound (100 mg/kg in chow) | Significant tumor growth suppression | [4] |

| MC38 Colon Cancer | This compound | More effective in immunocompetent mice than immunodeficient mice | [6] |

Table 2: Clinical Pharmacodynamics of this compound (Phase 1a/b Study - NCT02922764)

| Parameter | Dose Range | Result | Reference |

| ApoE Induction | 120 mg QD to 200 mg BID | Dose-dependent increase in ApoE expression | [10] |

| MDSC Depletion | 120 mg QD to 200 mg BID | Up to 95% depletion of granulocytic MDSCs (median 78% decrease) | [10] |

| T-Cell Activation | 120 mg QD to 200 mg BID | Significant increase in activated PD-1+GITR+ CD8+ T-cells | [5] |

Table 3: Clinical Activity of this compound in Combination Therapy (Phase 1b/2 Study - NCT02922764)

| Combination | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| This compound + Docetaxel | Refractory Solid Tumors | 22% (all evaluable patients) | 56% (all evaluable patients) | [11] |

| This compound + Docetaxel | Refractory Solid Tumors (Cohorts 2 & 3) | 33% | 67% | [11] |

| This compound + Docetaxel | Advanced/Metastatic Nonsquamous NSCLC (evaluable population) | 53% | - | [12] |

| This compound + Docetaxel | Advanced/Metastatic Nonsquamous NSCLC (ITT population) | 38% | - | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vivo Murine Tumor Models

Objective: To assess the anti-tumor efficacy of this compound in immunocompetent mice.

-

Cell Lines: Syngeneic tumor cell lines such as B16F10 melanoma, Lewis Lung Carcinoma (LLC), or CT26 colon carcinoma are commonly used.

-

Animal Models: C57BL/6 or BALB/c mice are typically used, depending on the origin of the tumor cell line.

-

Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.

-

Treatment Administration: Once tumors are palpable (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally, either via medicated chow (e.g., 100 mg/kg) or by oral gavage.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: (length x width²)/2.

-

Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and spleens may be harvested for further analysis (e.g., flow cytometry).

Caption: Workflow for in vivo murine tumor model experiments.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify and characterize immune cell populations in peripheral blood or tumor tissue.

-

Sample Preparation:

-

Peripheral Blood: Whole blood is collected in EDTA tubes. Red blood cells are lysed using a lysis buffer.

-

Tumor Tissue: Tumors are mechanically and enzymatically dissociated to create a single-cell suspension.

-

-

Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for MDSC and T-cell analysis might include:

-

MDSCs: CD45, CD11b, Gr-1 (for mice); CD33, CD15, CD14, HLA-DR, Lin (for humans).

-

T-Cells: CD3, CD4, CD8, PD-1, GITR.

-

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: Gating strategies are applied to identify and quantify specific cell populations. For example, granulocytic MDSCs in human peripheral blood are often identified as CD33+CD15+HLA-DR-/low.

Caption: General workflow for flow cytometry analysis.

Conclusion

This compound represents a novel approach to cancer immunotherapy by targeting the LXR/ApoE pathway to remodel the tumor microenvironment. Its ability to selectively deplete immunosuppressive MDSCs and subsequently activate an anti-tumor T-cell response provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents, including checkpoint inhibitors and chemotherapy. The data summarized in this guide underscore the potential of this compound to address a significant unmet need in oncology.

References

- 1. Clinical Trial Details | GCI [georgiacancerinfo.org]

- 2. researchgate.net [researchgate.net]

- 3. adgyllifesciences.com [adgyllifesciences.com]

- 4. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inspirna.com [inspirna.com]

- 6. stopcancernyc.org [stopcancernyc.org]

- 7. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]

- 8. criver.com [criver.com]

- 9. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. A Study of this compound in Patients With Advanced Lung & Endometrial Cancer [clin.larvol.com]

- 12. onclive.com [onclive.com]

RGX-104: A Technical Guide to a First-in-Class LXR Agonist for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1][2] It represents a novel immunotherapeutic approach that targets the LXR/Apolipoprotein E (ApoE) pathway to modulate the innate immune system and overcome tumor-induced immune suppression.[2][3] By activating LXR, this compound upregulates the expression of ApoE, leading to the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs).[1][3] This dual action on the innate immune system subsequently activates cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction: The Liver X Receptor in Oncology

The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that traditionally have been recognized as key regulators of cholesterol and lipid metabolism.[5][6] Endogenous ligands for LXRs include oxysterols, which are oxidized derivatives of cholesterol.[5][6] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Recent research has unveiled a critical role for the LXR signaling pathway in the tumor microenvironment.[7] Tumors can suppress the immune system to facilitate their growth and metastasis, in part by silencing the expression of Apolipoprotein E (ApoE).[4][7] This silencing is associated with an accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs).[7] this compound is a potent LXR agonist designed to reverse this immunosuppression by activating the LXR/ApoE pathway.[2]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through a novel immunomodulatory mechanism centered on the activation of the LXR/ApoE pathway.

LXR Agonism and ApoE Upregulation

As an LXR agonist, this compound binds to and activates LXRs, leading to the transcriptional upregulation of the APOE gene.[1][2] This has been demonstrated in both preclinical models and in clinical trials where this compound treatment resulted in a dose-dependent increase in ApoE mRNA expression in peripheral blood cells.[1][8]

Modulation of the Innate Immune System

The therapeutic efficacy of this compound stems from the downstream effects of ApoE upregulation on the innate immune system:[1]

-

Depletion of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and are associated with poor prognosis and resistance to immunotherapy.[1][9] ApoE has been shown to induce the apoptosis of MDSCs, and this compound treatment leads to a significant reduction in both granulocytic and monocytic MDSCs in the tumor microenvironment and peripheral circulation.[1][5][8][10]

-

Stimulation of Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells crucial for initiating T-cell responses. This compound has been shown to stimulate DCs, as evidenced by the upregulation of co-stimulatory molecules like PD-L1.[1]

Activation of Adaptive Immunity

The modulation of the innate immune system by this compound creates a more favorable environment for an adaptive anti-tumor immune response. The depletion of MDSCs removes a key immunosuppressive population, while the activation of DCs enhances antigen presentation to T-cells. This leads to the activation of cytotoxic T lymphocytes (CTLs), which are responsible for killing tumor cells.[1][5]

Preclinical and Clinical Data

This compound has demonstrated anti-tumor activity in both preclinical models and clinical trials.

Preclinical Studies

In preclinical studies using syngeneic and xenograft tumor models, this compound monotherapy has shown significant anti-tumor activity in various cancer types, including melanoma, lung cancer, and ovarian cancer.[10] The anti-tumor effect is linked to the upregulation of ApoE expression.[10] Furthermore, this compound has demonstrated synergistic anti-tumor activity when combined with checkpoint inhibitors in models resistant to anti-PD-1 therapy.[8]

Clinical Trials

A Phase 1/2b clinical trial (NCT02922764) has evaluated this compound as a single agent and in combination with other anti-cancer therapies in patients with advanced solid malignancies.[5][11][12][13]

Pharmacokinetics and Pharmacodynamics:

Oral administration of this compound demonstrated a half-life of approximately 6-8 hours.[1] A dose-dependent increase in systemic exposure was observed.[2][6] Robust target engagement was confirmed by a dose-dependent induction of ApoE gene expression in whole blood leukocytes.[1][6] Pharmacodynamic effects, including MDSC depletion and DC stimulation, were typically observed within 1-2 weeks of treatment initiation.[1][2]

Safety and Efficacy:

This compound has been generally well-tolerated.[1] On-target adverse events included reversible hyperlipidemia and neutropenia.[1][10]

Clinical activity has been observed with this compound both as a monotherapy and in combination.[1][4] In combination with docetaxel (B913) for non-small cell lung cancer (NSCLC), promising efficacy signals were observed.[13]

Table 1: Summary of Pharmacodynamic Effects of this compound in Phase 1 Trial

| Biomarker | Effect | Magnitude of Change | Onset of Effect |

| ApoE Gene Expression | Upregulation | Dose-dependent increase | - |

| Granulocytic MDSCs | Depletion | Median 78% decrease[1] | 1-2 weeks[2] |

| Dendritic Cells (DCs) | Stimulation | Median 34% increase in PD-L1 expression[1] | ~2 weeks[1] |

| Cytotoxic T Lymphocytes | Activation | Median 257% increase in PD-1+GITR+ CD8+ T-cells[1] | 2-4 weeks[14] |

Table 2: Efficacy of this compound (Abequolixron) in Combination with Docetaxel in Advanced/Metastatic NSCLC (SITC 2024) [13]

| Efficacy Endpoint | Evaluable Population (n=15) | Intention-to-Treat Population (n=21) |

| Overall Response Rate (ORR) | 53% | 38% |

| Median Duration of Response (DOR) | 5.8 months | 5.8 months |

| Median Progression-Free Survival (PFS) | - | 3.3 months |

Experimental Protocols

Analysis of MDSC and DC Populations by Flow Cytometry

This protocol provides a general framework for the immunophenotyping of MDSCs and DCs from human whole blood.

Materials:

-

Human whole blood collected in EDTA tubes

-

Red Blood Cell Lysis Buffer

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS)

-

Fc Receptor Blocking Reagent

-

Fluorochrome-conjugated antibodies against:

-

CD45, CD33, CD11b, CD15, HLA-DR, CD14 (for MDSCs)

-

Lineage markers (CD3, CD19, CD20, CD56), HLA-DR, CD11c, PD-L1 (for DCs)

-

-

Flow cytometer

Procedure:

-

Collect 100 µL of whole blood.

-

Add Fc receptor blocking reagent and incubate.

-

Add the antibody cocktail for either MDSC or DC analysis and incubate in the dark.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer and centrifuge.

-

Resuspend the cell pellet in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate gating strategies. Granulocytic MDSCs are typically identified as CD45+CD33+CD11b+CD15+HLA-DR-/low, while monocytic MDSCs are CD14+ instead of CD15+. Dendritic cells are identified as Lineage-HLA-DR+.

ApoE Gene Expression Analysis by RT-qPCR

This protocol outlines the general steps for quantifying ApoE mRNA levels from whole blood.

Materials:

-

Whole blood collected in PAXgene Blood RNA tubes

-

RNA extraction kit

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for APOE and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from whole blood samples according to the RNA extraction kit manufacturer's protocol.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Set up the qPCR reaction with the qPCR master mix, primers for APOE and the housekeeping gene, and the synthesized cDNA.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of APOE normalized to the housekeeping gene.

Conclusion

This compound is a promising, first-in-class LXR agonist that has demonstrated the ability to modulate the innate immune system to create a pro-inflammatory tumor microenvironment. By activating the LXR/ApoE pathway, this compound depletes immunosuppressive MDSCs and activates DCs, leading to enhanced T-cell-mediated anti-tumor immunity. The clinical data generated to date support its continued development as both a monotherapy and in combination with other cancer therapies. The detailed understanding of its mechanism of action and the availability of robust pharmacodynamic biomarkers provide a strong foundation for its further investigation in a variety of solid tumors.

References

- 1. inspirna.com [inspirna.com]

- 2. inspirna.com [inspirna.com]

- 3. inspirna.com [inspirna.com]

- 4. inspirna.com [inspirna.com]

- 5. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.library.albany.edu [search.library.albany.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Myeloid apolipoprotein E controls dendritic cell antigen presentation and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Phase 1 Study of this compound a Small Molecule LXR Agonist as a Single Agent and as Combination Therapy in Patients with Advanced Solid Malignancies and Lymphoma with an Expansion in Select Malignancies | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 13. onclive.com [onclive.com]

- 14. researchgate.net [researchgate.net]

The LXR/ApoE Pathway: A Double-Edged Sword in Tumor Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Liver X Receptor (LXR)/Apolipoprotein E (ApoE) pathway, a critical regulator of cholesterol homeostasis and inflammation, has emerged as a significant modulator of cancer biology. LXRs, as ligand-activated nuclear receptors, control a transcriptional network that influences tumor cell proliferation, survival, and the intricate dynamics of the tumor microenvironment. A key target of LXR is ApoE, a secreted lipoprotein whose role in cancer is proving to be remarkably context-dependent, acting as both a tumor suppressor and a promoter of malignancy. This technical guide provides a comprehensive overview of the LXR/ApoE signaling axis in tumor suppression, presenting quantitative data on the efficacy of LXR agonists, detailed protocols for key experimental methodologies, and visual representations of the core signaling and experimental workflows.

The Liver X Receptor (LXR) Signaling Pathway

Liver X Receptors, with two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), are members of the nuclear receptor superfamily. LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. These receptors are activated by endogenous oxysterols, which are hydroxylated forms of cholesterol, and various synthetic agonists.

Upon ligand binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The activation of LXR has been shown to have anti-proliferative effects in a variety of cancers, including those of the prostate, breast, colon, and skin, by inducing cell cycle arrest and apoptosis.[1][2]

Key LXR target genes implicated in its anti-cancer effects include:

-

Apolipoprotein E (ApoE): A secreted lipoprotein with a complex role in the tumor microenvironment.

-

ATP-binding cassette (ABC) transporters (ABCA1 and ABCG1): These transporters are crucial for cholesterol efflux from cells. By reducing intracellular cholesterol, LXR activation can disrupt the integrity of lipid rafts, which are critical for the signaling of pro-survival pathways like AKT.[3]

-

Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL): This E3 ubiquitin ligase targets the LDL receptor for degradation, thereby reducing cholesterol uptake.

The anti-proliferative effects of LXR activation are also mediated by the regulation of cell cycle proteins. For instance, LXR agonists have been shown to upregulate the cyclin-dependent kinase inhibitors p21 and p27 while downregulating S-phase Kinase-associated protein 2 (SKP2), a protein that promotes the degradation of p27.[1] In some cancer cells, LXR activation triggers apoptosis through the caspase pathway.[4]

Figure 1: LXR Signaling Pathway Activation.

The Dichotomous Role of ApoE in the Tumor Microenvironment

ApoE, a 299-amino acid glycoprotein, is a central player in the LXR-mediated anti-tumor response. However, its function is not straightforward and appears to be highly dependent on the cancer type and the specific cellular interactions within the tumor microenvironment.

ApoE as a Tumor Suppressor: Immune Modulation

A significant body of evidence points to a tumor-suppressive role for ApoE, primarily through its modulation of the innate immune system. In many tumors, the expression of ApoE is silenced as the cancer progresses, which is associated with a more aggressive phenotype and poorer clinical outcomes.[5]

Therapeutic activation of LXR can restore ApoE expression. Secreted ApoE then interacts with the Low-Density Lipoprotein Receptor-related Protein 8 (LRP8), which is expressed on the surface of myeloid-derived suppressor cells (MDSCs).[5][6] MDSCs are a heterogeneous population of immature myeloid cells that potently suppress the anti-tumor activity of T cells. The binding of ApoE to LRP8 on MDSCs induces their apoptosis, thereby reducing their abundance in the tumor microenvironment.[7] This depletion of MDSCs relieves the immunosuppression and leads to the activation of cytotoxic T lymphocytes (CTLs), which can then effectively target and kill tumor cells.[7][8]

ApoE as a Tumor Promoter: Direct Effects on Cancer Cells

In contrast to its immune-modulating suppressive role, other studies have implicated ApoE in promoting tumor progression. In certain cancers, such as colorectal and pancreatic cancer, tumor-derived ApoE has been shown to enhance cell migration and invasion.[9][10] This pro-tumorigenic effect is often mediated through the interaction of ApoE with another receptor, the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), on cancer cells.[9][11] The binding of ApoE to LRP1 can activate downstream signaling pathways, such as the MAPK/ERK pathway, which are known to promote cell proliferation and survival.[12]

This dual functionality underscores the complexity of the LXR/ApoE axis and highlights the need for a deeper understanding of the tissue- and context-specific factors that dictate the ultimate outcome of ApoE signaling in cancer.

Figure 2: The Dual Role of Secreted ApoE.

Quantitative Data on LXR Agonist Efficacy

The therapeutic potential of targeting the LXR/ApoE pathway is supported by a growing body of quantitative preclinical and clinical data.

Table 1: In Vitro Efficacy of LXR Agonists in Cancer Cell Lines

| LXR Agonist | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| T0901317 | CaOV3 | Ovarian | ~20 (at 72h) | [13] |

| T0901317 | HT-29 (CD133+ CSCs) | Colon | ~5 (at 48h) | [14] |

| T0901317 | A549 | Lung | >10 (low cytotoxicity) | [15] |

| GW3965 | U87/EGFRvIII | Glioblastoma | ~5 (induces cell death) | [1] |

| GW3965 | Hep3B | Hepatocellular Carcinoma | >5 (low cytotoxicity alone) | |

| GW3965 | Huh7 | Hepatocellular Carcinoma | >5 (low cytotoxicity alone) |

Table 2: In Vivo Anti-Tumor Efficacy of LXR Agonists

| LXR Agonist | Tumor Model | Dosage | Administration | Tumor Growth Inhibition | Citation(s) |

| GW3965 | U87/EGFRvIII Xenograft | 40 mg/kg/day | Oral Gavage | 59% | [1] |

| T0901317 | SGC Gastric Cancer Xenograft | Every 3 days | Intraperitoneal | Significant reduction in tumor weight and volume | |

| GW3965 | MIA PaCa-2 Xenograft | Not specified | Not specified | Significant reduction in tumor size and weight | |

| GW3965 | BXPC3 Xenograft | Not specified | Not specified | Significant reduction in tumor size and weight |

Table 3: Effects of LXR Agonist RGX-104 on the Immune Microenvironment (Clinical Trial Data)

| Parameter | Effect | Patient Population | Citation(s) |

| Myeloid-Derived Suppressor Cells (MDSCs) | Median 78% decrease | Refractory solid tumors | [8] |

| Myeloid-Derived Suppressor Cells (MDSCs) | >50% sustained depletion | Refractory solid tumors (in combination with docetaxel) | [3] |

| Dendritic Cells (DCs) | Median 34% increase in PD-L1 | Refractory solid tumors | [8] |

| Cytotoxic T Lymphocytes (CTLs) | Median 257% increase in PD-1+GITR+ CD8+ T-cells | Refractory solid tumors | [8] |

| Cytotoxic T Lymphocytes (CTLs) | Up to 5-fold increase in total CD8 T-cells | Refractory solid tumors (in combination with docetaxel) | [3] |

Detailed Experimental Protocols

Investigating the LXR/ApoE pathway requires a combination of molecular, cellular, and in vivo techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for LXR

This protocol is for identifying the genome-wide binding sites of LXR.

-

Cell Cross-linking:

-

Culture cells to ~90% confluency.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Nuclear Isolation and Chromatin Shearing:

-

Lyse cells in a buffer containing a non-ionic detergent (e.g., NP-40) to release nuclei.

-

Isolate nuclei by centrifugation.

-

Resuspend nuclei in a shearing buffer (e.g., RIPA buffer) and sonicate to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for LXRα or LXRβ.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound proteins and DNA.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol for your sequencing platform.

-

Luciferase Reporter Assay for LXR Transcriptional Activity

This assay quantifies the ability of LXR to activate transcription from a specific promoter.

-

Plasmid Construction:

-

Clone a promoter region containing one or more LXREs upstream of a firefly luciferase reporter gene in an expression vector.

-

-

Cell Transfection:

-

Co-transfect the reporter plasmid into a suitable cell line along with a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Treatment:

-

After 24 hours, treat the transfected cells with various concentrations of an LXR agonist or vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold activation relative to the vehicle-treated control.

-

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of LXR agonists in a living organism.

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 cells) into the flank of immunodeficient mice (e.g., SCID/Beige mice).[1]

-

-

Tumor Growth and Treatment Initiation:

-

Allow tumors to grow to a palpable size (e.g., 80 mm³).[1]

-

Randomize mice into treatment and control groups.

-

-

LXR Agonist Formulation and Administration:

-

Prepare the LXR agonist (e.g., GW3965) in a suitable vehicle (e.g., a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80 in water).

-

Administer the drug to the treatment group daily via oral gavage at a predetermined dose (e.g., 40 mg/kg).[1] Administer the vehicle to the control group.

-

-

Monitoring Tumor Growth:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and molecular studies (e.g., immunoblotting for LXR target genes).

-

Flow Cytometry for MDSC Analysis

This protocol is for the identification and quantification of MDSCs in the tumor microenvironment.

-

Tumor Dissociation:

-

Excise the tumor and mince it into small pieces.

-

Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove debris.

-

-

Red Blood Cell Lysis:

-

If necessary, lyse red blood cells using a lysis buffer.

-

-

Antibody Staining:

-

Incubate the single-cell suspension with an Fc block to prevent non-specific antibody binding.

-

Stain the cells with a panel of fluorescently conjugated antibodies. A typical panel for murine MDSCs includes antibodies against CD45, CD11b, and Gr-1 (Ly6G/Ly6C).

-

Include viability dye to exclude dead cells from the analysis.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on live, single, CD45+ hematopoietic cells.

-

Within the CD45+ population, identify MDSCs as CD11b+Gr-1+ cells. This population can be further subdivided into granulocytic (Ly6G+) and monocytic (Ly6C+) subsets.

-

Figure 3: Experimental Workflow for LXR/ApoE Pathway Investigation.

Conclusion and Future Directions

The LXR/ApoE pathway represents a promising, albeit complex, target for cancer therapy. The ability of LXR agonists to inhibit tumor growth directly and to remodel the tumor microenvironment by depleting immunosuppressive MDSCs provides a strong rationale for their clinical development. However, the dual role of ApoE in both promoting and suppressing tumorigenesis necessitates a deeper understanding of the contextual factors that govern its function. Furthermore, the clinical utility of first-generation LXR agonists has been hampered by side effects such as hepatic steatosis and hypertriglyceridemia.

Future research should focus on:

-

Developing tissue-selective LXR modulators that can deliver anti-tumor effects without systemic metabolic liabilities.

-

Elucidating the precise molecular mechanisms that determine whether ApoE acts as a tumor suppressor or promoter in different cancer types.

-

Investigating the combination of LXR agonists with other immunotherapies , such as checkpoint inhibitors, to synergistically enhance anti-tumor immunity.[7]

By addressing these challenges, the therapeutic potential of modulating the LXR/ApoE pathway can be fully realized, offering new hope for patients with a wide range of malignancies.

References

- 1. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles | Springer Nature Experiments [experiments.springernature.com]

- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Apolipoproteins in the Commonest Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. Jun-APOE-LRP1 axis promotes tumor metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]

- 13. Liver X Receptor Agonists for the Treatment of Coronary Heart Disease and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

RGX-104's effect on myeloid-derived suppressor cells (MDSCs)

An In-depth Technical Guide to the Effect of RGX-104 on Myeloid-Derived Suppressor Cells (MDSCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and peripheral circulation of cancer patients.[1][2] These cells play a critical role in tumor-induced immune suppression by inhibiting the functions of T cells and natural killer (NK) cells, thereby facilitating tumor progression and resistance to immunotherapy.[1][3] this compound (Abequolixron) is a first-in-class, orally administered small molecule agonist of the Liver X Receptor (LXR), a nuclear hormone receptor.[4][5] By targeting the LXR signaling pathway, this compound has been shown to modulate the innate immune system, primarily by inducing the depletion of MDSCs, which in turn restores and enhances anti-tumor immunity.[6][7] This guide provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental methodologies related to the impact of this compound on MDSCs.

Core Mechanism of Action: The LXR/ApoE/LRP8 Axis

This compound exerts its effect on MDSCs through the activation of the LXR/Apolipoprotein E (ApoE) pathway.[8] LXRs (LXRα and LXRβ) are transcription factors that, when activated by an agonist like this compound, drive the expression of target genes, most notably ApoE.[9][10] The upregulated ApoE is secreted and subsequently binds to its receptor, LRP8 (Low-density lipoprotein receptor-related protein 8), which is expressed on the surface of MDSCs.[9][10][11] This ligand-receptor interaction triggers a signaling cascade within the MDSC that impairs its survival and induces apoptosis, leading to a reduction in both systemic and tumor-infiltrating MDSC populations.[9][12] The depletion of these immunosuppressive cells relieves the inhibition of cytotoxic T lymphocytes (CTLs), promoting their activation and enhancing anti-tumor immune responses.[11][13]

Quantitative Data Summary

The activity of this compound has been quantified in both preclinical and clinical settings, demonstrating a consistent and robust effect on MDSC populations.

Table 1: Preclinical Effects of this compound on MDSCs

| Model System | This compound Treatment | MDSC Population Analyzed | Key Quantitative Finding | Citation(s) |

| B16F10 Tumor-Bearing Mice | 100 mg/kg chow for 48 hours | Splenic MDSCs | Reduced suppressive properties of MDSCs on CD8+ T cell activation and proliferation. | [13] |

| B16F10 Tumor-Bearing Mice | 80 mg/kg I.P. daily | Tumor-Infiltrating MDSCs | Significant reduction in the percentage of both granulocytic (Ly6G+) and monocytic (Ly6C+) MDSCs within the tumor. | [13] |

| Isolated Murine MDSCs (In Vitro) | 2 µM for 3 hours | Splenic MDSCs from B16F10 tumor-bearing mice | Significantly reduced MDSC survival. | [13] |

| Isolated Murine MDSCs (In Vitro) | 1 µM for 6 hours | Splenic MDSCs from B16F10 tumor-bearing mice | Increased percentage of cleaved caspase-3+ MDSCs, indicating apoptosis. This effect was absent in MDSCs from LXRαβ−/− mice. | [13] |

| B16F10 Tumor-Bearing Mice | 100 mg/kg for 12 days | Splenic MDSCs | Increased number of caspase-3+ Gr-1+ cells in the spleen. | [13] |

Table 2: Clinical Effects of this compound on MDSCs (Phase 1 Trial - NCT02922764)

| Patient Population | This compound Treatment | MDSC Population Analyzed | Key Quantitative Finding | Citation(s) |

| Refractory Solid Tumors | 120 mg QD to 200 mg BID | Peripheral Blood G-MDSCs (CD33+CD15+HLA-DR-/low) | Up to 95% depletion; median decrease of 78-86%. 12 of 17 evaluable patients achieved >60% depletion. | [5][7][12][14] |

| Refractory Solid Tumors | 120 mg QD to 200 mg BID | Peripheral Blood M-MDSCs (CD14+Lin-HLA-DR-/low) | Up to 89% depletion; median decrease of 33%. | [7][13][14] |

| Refractory Solid Tumors | Dose escalation cohorts | Peripheral Blood MDSCs | Peak effects on MDSC depletion began approximately 1-2 weeks after treatment initiation. | [5][12][14] |

| Refractory Solid Tumors | Combination with Docetaxel | Peripheral Blood MDSCs | Maintained >50% sustained MDSC depletion. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.

Protocol 1: In Vivo Murine Tumor Model Analysis

-

Tumor Implantation: Syngeneic tumor cells (e.g., B16F10 melanoma, LLC lung carcinoma) are subcutaneously or orthotopically injected into immunocompetent mice (e.g., C57BL/6).[13]

-

This compound Administration: Once tumors are palpable or reach a specified size (e.g., 5-10 mm³), mice are treated with this compound or a vehicle control. Administration can be via oral gavage, intraperitoneal (I.P.) injection (e.g., 80 mg/kg), or formulated in chow (e.g., 100 mg/kg).[13]

-

Sample Collection: After a defined treatment period (e.g., 10-13 days), mice are euthanized. Tumors, spleens, and peripheral blood are harvested for analysis.[13]

-

Cell Isolation: Tumors and spleens are mechanically and enzymatically dissociated to create single-cell suspensions. Red blood cells are lysed.[13]

-

Flow Cytometry: Single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify MDSC subpopulations. A typical murine panel includes antibodies against CD45, CD11b, Gr-1, Ly6G, and Ly6C. Granulocytic MDSCs are often identified as CD11b+Ly6G+Ly6Clow, while monocytic MDSCs are CD11b+Ly6G-Ly6Chigh.[13][16]

-

Data Analysis: The frequency and absolute number of MDSC populations are quantified as a percentage of total CD45+ leukocytes or tumor-infiltrating lymphocytes.[13]

Protocol 2: In Vitro MDSC Survival and Apoptosis Assay

-

MDSC Isolation: MDSCs are isolated from the spleens or bone marrow of tumor-bearing mice using methods such as magnetic-activated cell sorting (MACS) with anti-Gr-1 antibodies or fluorescence-activated cell sorting (FACS).[13]

-

Cell Culture: Isolated MDSCs are cultured in appropriate media. This compound (e.g., 1-2 µM) or vehicle control (e.g., DMSO) is added to the culture.[13][17]

-

Incubation: Cells are incubated for a specified period (e.g., 3-6 hours).[13]

-

Apoptosis Analysis:

-

Annexin V/7-AAD Staining: Cells are harvested, washed, and stained with Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V+) is quantified by flow cytometry.[13]

-

Caspase-3 Staining: For intracellular analysis, cells are fixed and permeabilized, then stained with an antibody against cleaved caspase-3. The percentage of caspase-3+ cells is determined by flow cytometry.[13]

-

-

Data Analysis: The percentage of surviving or apoptotic cells in the this compound-treated group is compared to the vehicle control group.[13]

Protocol 3: Clinical Sample Analysis from Phase 1 Trial (NCT02922764)

-

Patient Enrollment: Patients with advanced/refractory solid malignancies are enrolled in the dose-escalation or expansion cohorts.[5][18]

-

Sample Collection: Peripheral blood samples are obtained from patients prior to treatment (baseline) and at regular intervals during treatment (e.g., weekly).[13] To ensure sample stability, blood is drawn into specialized tubes (e.g., Cyto-Chex).[13]

-

Immune Cell Monitoring by Flow Cytometry:

-

Whole blood or peripheral blood mononuclear cells (PBMCs) are stained with a multi-color antibody panel.[12]

-

Granulocytic MDSCs (G-MDSCs) are identified using markers such as HLA-DR-/low, CD33+, CD15+, and CD14-.[7][12]

-

Monocytic MDSCs (M-MDSCs) are identified using markers such as CD14+, Lin-, and HLA-DR-/low.[7][13]

-

-

Pharmacodynamic Analysis:

-

To confirm target engagement, ApoE gene expression is measured in whole blood leukocytes using quantitative real-time PCR (qPCR).[5]

-

-

Data Analysis: Changes in the percentage of MDSC populations and ApoE expression levels from baseline are calculated for each patient at each time point to assess the pharmacodynamic effect of this compound.[5][7]

Conclusion

This compound is a potent LXR agonist that effectively depletes both systemic and tumor-infiltrating MDSCs.[9][10] The mechanism is well-defined, operating through the LXR-mediated upregulation of ApoE, which in turn induces apoptosis in MDSCs via the LRP8 receptor.[9][11] Preclinical and clinical data consistently demonstrate a significant, dose-dependent reduction in MDSC populations, particularly the granulocytic subset.[5][12][13] This depletion of immunosuppressive MDSCs is associated with a corresponding activation of cytotoxic T cells, providing a strong rationale for the use of this compound as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to overcome immune resistance in cancer patients.[6][13] The detailed protocols and quantitative data presented herein offer a technical foundation for further research and development in this promising area of cancer immunotherapy.

References

- 1. Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual roles of myeloid-derived suppressor cells induced by Toll-like receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MDSCs in the Tumor Microenvironment [rndsystems.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. inspirna.com [inspirna.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Rgenix Announces Publication In Cell Demonstrating Activation of LXR/ApoE with this compound Enhances Antitumor Immunity - BioSpace [biospace.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. inspirna.com [inspirna.com]

- 13. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Signaling pathways involved in MDSC regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

RGX-104: A Technical Deep Dive into its Anti-Angiogenic Impact on Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGX-104, a potent and orally bioavailable small molecule agonist of the Liver X Receptor (LXR), is emerging as a promising therapeutic agent in oncology. Beyond its well-documented immunomodulatory functions, this compound exerts a significant inhibitory effect on tumor angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of the mechanisms through which this compound disrupts tumor neovascularization. This document outlines the core signaling pathways, summarizes quantitative preclinical data, details relevant experimental methodologies, and provides visual representations of the key mechanisms of action.

Introduction: Targeting Tumor Vasculature with this compound

Tumor angiogenesis is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for their growth and a conduit for metastatic dissemination. This compound's anti-angiogenic activity stems from its function as an LXR agonist. Activation of LXR by this compound leads to the transcriptional upregulation of the Apolipoprotein E (ApoE) gene.[1][2][3] The secreted ApoE protein then interacts with its receptors, primarily the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), on the surface of endothelial cells, initiating a signaling cascade that robustly inhibits angiogenesis.[2][4] This mechanism offers a novel approach to anti-angiogenic therapy, distinct from conventional strategies that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway.

Mechanism of Action: The LXR-ApoE-LRP8 Axis

The primary mechanism by which this compound inhibits tumor angiogenesis is through the activation of the LXR-ApoE signaling pathway. This process can be broken down into a series of molecular events:

-

LXR Activation: this compound enters the cell and binds to LXR, a nuclear receptor that functions as a transcription factor.

-

ApoE Gene Transcription: The this compound/LXR complex translocates to the nucleus and binds to LXR response elements (LXREs) in the promoter region of the APOE gene, initiating its transcription.[1][2]

-

ApoE Secretion: The translated ApoE protein is secreted from the cell into the tumor microenvironment.

-

LRP8 Receptor Binding: Secreted ApoE binds to its receptor, LRP8 (also known as ApoER2), which is expressed on endothelial cells.[2]

-

Inhibition of Angiogenesis: The binding of ApoE to LRP8 triggers downstream signaling within the endothelial cells that culminates in the inhibition of key angiogenic processes, including proliferation, migration, and tube formation. LXR activation has also been shown to block the ability of tumors to recruit blood vessels.[3][5]

Quantitative Data on Anti-Angiogenic Effects

While clinical data has primarily focused on the immunomodulatory effects and overall anti-tumor activity of this compound, preclinical studies have established the anti-angiogenic properties of LXR agonism. It is important to note that direct quantitative data for this compound's effect on microvessel density is not extensively published; however, the significant tumor growth suppression observed in various models is attributed in part to its anti-angiogenic and anti-metastatic effects.[5]

Table 1: Summary of Preclinical In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Citation |

| B16F10 Melanoma | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |

| Lewis Lung Carcinoma (LLC) | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |

| MC38 Colon Adenocarcinoma | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |

| U118 Glioblastoma | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |

| GL261 Glioblastoma | 100 mg/kg GW3965 (another LXR agonist) in chow | Significant suppression of tumor growth. | [5] |

Note: The anti-tumor activity in these models is a combined effect of immune modulation and inhibition of angiogenesis and invasion.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-angiogenic impact of compounds like this compound.

In Vivo Tumor Growth and Angiogenesis Assessment

Objective: To evaluate the effect of this compound on tumor growth and intratumoral microvessel density in a preclinical mouse model.

Protocol:

-

Cell Culture and Implantation: B16F10 melanoma cells are cultured in appropriate media. C57BL/6 mice are subcutaneously injected with 5 x 10^4 B16F10 cells.

-

Treatment: Once tumors reach a palpable volume (e.g., 5-10 mm³), mice are randomized into control and treatment groups. The treatment group receives chow supplemented with this compound at a concentration of 100 mg/kg.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Microvessel Density (MVD) Analysis:

-

At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Tumor sections are stained with an antibody against the endothelial cell marker CD31.

-

The number of CD31-positive vessels is quantified per unit area of tumor tissue to determine the MVD.

-

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Protocol:

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: Plates are incubated at 37°C for a period sufficient for tube formation (typically 6-18 hours).

-

Quantification: The formation of tubular networks is visualized by microscopy and quantified by measuring parameters such as total tube length, number of branch points, and total tube area using imaging software.

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To determine the effect of this compound on the migratory capacity of endothelial cells.

Protocol:

-

Cell Monolayer: HUVECs are grown to confluence in a multi-well plate.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

-

Treatment: The cells are then incubated with media containing different concentrations of this compound or a vehicle control.

-

Monitoring and Quantification: The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 6, 12, and 24 hours). The rate of cell migration is quantified by measuring the change in the width of the scratch over time.

Visualizing the Molecular Pathways and Experimental Logic

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Signaling pathway of this compound leading to angiogenesis inhibition.

Caption: Experimental workflow for in vivo assessment of tumor angiogenesis.

References

Investigating the pharmacodynamics of RGX-104 in vivo

An In-depth Technical Guide to the In Vivo Pharmacodynamics of RGX-104

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (also known as Abequolixron) is an orally bioavailable, potent small molecule agonist of the Liver X Receptor (LXR).[1][2][3] LXRs are ligand-activated nuclear receptors that play a pivotal role in regulating gene expression related to both lipid metabolism and innate immunity.[4][5] The primary therapeutic application currently under investigation for this compound is in immuno-oncology. Its mechanism of action involves modulating the tumor microenvironment to overcome immune suppression.[1][6] Activation of the LXR pathway by this compound stimulates a robust anti-tumor immune response by depleting myeloid-derived suppressor cells (MDSCs), activating dendritic cells (DCs), and subsequently stimulating cytotoxic T-lymphocytes (CTLs).[1][7][8][9] This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its core signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining typical experimental methodologies.

Core Signaling Pathways

This compound exerts its pharmacodynamic effects through two primary LXR-mediated pathways: an immuno-modulatory pathway central to its anti-cancer activity, and the classical LXR pathway governing lipid homeostasis.

Immuno-modulatory Signaling Pathway

The anti-tumor effects of this compound are driven by the transcriptional activation of Apolipoprotein E (ApoE), which acts as a key signaling molecule to reduce immunosuppressive cells within the tumor microenvironment.[1][8][10]

Caption: Immuno-modulatory mechanism of this compound in the tumor microenvironment.

Classical Lipid Metabolism Pathway

As an LXR agonist, this compound also activates the canonical pathway involved in cholesterol homeostasis and lipogenesis. This is responsible for both potential therapeutic effects in metabolic diseases and known on-target side effects like hyperlipidemia.[4][11]

References

- 1. inspirna.com [inspirna.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspirna.com [inspirna.com]

- 7. businesswire.com [businesswire.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. businesswire.com [businesswire.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. ascopubs.org [ascopubs.org]

RGX-104 Target Validation in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RGX-104, also known as Abequolixron, is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1][2] In the landscape of oncology research, this compound has emerged as a promising immunotherapeutic agent that modulates the tumor microenvironment to overcome resistance to conventional and immune-based therapies. The validation of its target, the LXR, and the elucidation of its downstream mechanism of action have been pivotal in its clinical development. This technical guide provides a comprehensive overview of the target validation of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for the foundational assays used in its validation.

Introduction: The Liver X Receptor (LXR) as a Therapeutic Target in Oncology

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are members of the nuclear receptor superfamily of transcription factors.[3] They play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[3] While historically studied in the context of metabolic diseases, emerging evidence has highlighted their significant role in cancer biology. Dysregulation of LXR signaling has been implicated in the progression of various cancers.[2]

This compound is a potent LXR agonist that activates the transcriptional activity of these receptors.[1] This activation leads to a cascade of events within the tumor microenvironment, ultimately leading to an anti-tumor immune response. The primary mechanism of action of this compound is mediated through the transcriptional activation of the Apolipoprotein E (ApoE) gene.[1][4]

Mechanism of Action of this compound

The anti-tumor activity of this compound is a multi-faceted process initiated by the activation of LXR and the subsequent upregulation of ApoE. This pathway has been identified as a novel innate-immune checkpoint that stimulates anti-tumor immunity.[5]

LXR Agonism and ApoE Upregulation

As an LXR agonist, this compound binds to and activates LXRα and LXRβ. This activation leads to the recruitment of coactivators and the initiation of transcription of LXR target genes. A key target gene in the context of this compound's anti-tumor activity is APOE.[1][4]

Depletion of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and are a major contributor to the immunosuppressive tumor microenvironment.[6] this compound-induced ApoE acts on MDSCs, leading to their depletion.[6] This depletion is a critical step in reversing the immunosuppressive state of the tumor.

Activation of Dendritic Cells (DCs) and Cytotoxic T-Lymphocytes (CTLs)

The reduction in MDSC populations alleviates the suppression of other immune cells. This allows for the activation and maturation of dendritic cells (DCs), which are key antigen-presenting cells. Activated DCs can then prime and activate cytotoxic T-lymphocytes (CTLs), the primary effector cells responsible for killing tumor cells.[1] Clinical data has shown that this compound treatment leads to DC stimulation and CTL activation in patients.[1]

Inhibition of Tumor Angiogenesis

Beyond its immunomodulatory effects, LXR activation by this compound has also been shown to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

Quantitative Data Summary

The efficacy of this compound has been demonstrated through a combination of preclinical and clinical studies. This section summarizes the key quantitative data.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line / Model | Value | Reference |

| EC50 (Cholesterol Efflux) | RAW264.7 | 17 nM | [7] |

| Tumor Growth Inhibition | B16F10 Melanoma (syngeneic) | Significant suppression | [5][8] |

| LLC Lung Cancer (syngeneic) | Significant suppression | [5][8] | |

| CT26 Colon Cancer (syngeneic) | Significant suppression | [5] | |

| SKOV3 Ovarian Cancer (xenograft) | Significant suppression | [8] | |

| U118 Glioblastoma (xenograft) | Significant suppression | [8] |

Table 2: Clinical Pharmacodynamics of this compound in Patients with Refractory Malignancies

| Pharmacodynamic Marker | Effect | Magnitude of Change | Reference |

| ApoE Gene Expression | Increased | Median 3.57-fold (steady-state) | [5] |

| Granulocytic MDSC (G-MDSC) Depletion | Decreased | Median 86% decrease | [5] |

| Monocytic MDSC (M-MDSC) Depletion | Decreased | Median 33% decrease | [5] |

| Activated CTLs (PD-1+GITR+ CD8+ T-cells) | Increased | Significant increase in 5/6 evaluable patients | [5] |

| Dendritic Cell (DC) Stimulation (PD-L1 expression) | Increased | Median 34% increase | [8] |

Table 3: Clinical Efficacy of this compound in Combination Therapies

| Combination Regimen | Tumor Type | Response Rate | Reference |

| This compound + Docetaxel | Refractory Solid Tumors | ORR: 33%, DCR: 67% (in patients with target PD effects) | [4] |

| This compound + CPI | CPI-refractory tumors | ORR: 28.6% (in evaluable patients) | [4] |

Experimental Protocols

The validation of this compound's target and mechanism of action relies on a series of key in vitro and in vivo experiments. Below are detailed methodologies for these assays.

Luciferase Reporter Assay for LXR Activation

This assay is used to quantify the ability of this compound to activate the transcriptional activity of LXR.

Objective: To determine the potency (EC50) of this compound in activating LXR-mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

LXR expression vector (e.g., pCMX-hLXRα)

-

LXR-responsive reporter vector (e.g., pGL3-LXRE-luciferase) containing LXR response elements upstream of a luciferase gene.

-

Internal control vector (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound and a known LXR agonist (e.g., T0901317) as a positive control

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the LXR expression vector, the LXR-responsive reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP)-Sequencing for LXR Target Gene Identification

ChIP-seq is employed to identify the genome-wide binding sites of LXR upon treatment with this compound, confirming direct target engagement.

Objective: To identify the genomic regions directly bound by LXR in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade anti-LXR antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing (NGS) platform

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-600 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight with an anti-LXR antibody or an isotype control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify LXR binding sites. Perform motif analysis to confirm the presence of LXR response elements within the peaks.

Syngeneic Mouse Models for In Vivo Efficacy Assessment

Syngeneic mouse models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are essential for evaluating the immunomodulatory effects of this compound.

Objective: To assess the anti-tumor efficacy of this compound in an in vivo setting with a functional immune system.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., B16F10 melanoma, LLC lung carcinoma)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

-

Animal housing and care facilities

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

This compound Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry).

Flow Cytometry for Immune Cell Profiling

Flow cytometry is used to quantify the changes in immune cell populations within the tumor microenvironment and peripheral blood following this compound treatment.

Objective: To quantify the populations of MDSCs, T-cells, and other immune cells in tumors and peripheral blood of mice or patients treated with this compound.

Materials:

-

Tumor tissue or peripheral blood samples

-

Enzymes for tumor dissociation (e.g., collagenase, DNase)

-

Red blood cell lysis buffer

-

Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, Gr-1, Ly6C, Ly6G for mouse MDSCs; CD3, CD4, CD8, PD-1, GITR for T-cells)

-

Flow cytometer

Protocol:

-

Single-Cell Suspension Preparation:

-

Tumors: Mince the tumor tissue and digest with enzymes to obtain a single-cell suspension. Filter the suspension through a cell strainer.

-

Peripheral Blood: Collect blood and lyse red blood cells using a lysis buffer.

-

-

Antibody Staining: Wash the cells and stain with a cocktail of fluorescently labeled antibodies targeting the cell surface markers of interest. Incubate on ice, protected from light.

-

Data Acquisition: Wash the cells to remove unbound antibodies and acquire the data on a flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on specific cell populations based on their marker expression. For example, mouse granulocytic MDSCs can be identified as CD45+CD11b+Ly6G+Ly6Clow, and monocytic MDSCs as CD45+CD11b+Ly6G-Ly6Chigh. Activated CTLs can be identified as CD3+CD8+PD-1+GITR+. Quantify the percentage of each cell population.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to anti-tumor immunity.

Experimental Workflow for this compound Target Validation

Caption: Experimental workflow for the target validation of this compound.

Logical Relationship of LXR Activation and Anti-Tumor Effects

References

- 1. inspirna.com [inspirna.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inspirna.com [inspirna.com]

- 5. researchgate.net [researchgate.net]

- 6. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. inspirna.com [inspirna.com]

Methodological & Application

Application Notes and Protocols for RGX-104 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of RGX-104, a potent and orally bioavailable Liver X Receptor (LXR) agonist, in various mouse models of cancer.

Introduction

This compound is a small molecule that activates the LXR signaling pathway, leading to the transcriptional activation of Apolipoprotein E (ApoE).[1][2][3][4][5] This mechanism modulates the innate immune system to exert anti-tumor effects.[1][6] Specifically, this compound has been shown to deplete myeloid-derived suppressor cells (MDSCs) and activate dendritic cells (DCs), which in turn stimulates cytotoxic T-lymphocytes and promotes anti-tumor immunity.[1][4][6] Preclinical studies have demonstrated the efficacy of this compound in various syngeneic and xenograft mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[3][7][8]

Mechanism of Action

This compound functions as an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[9][10] In the context of cancer, the activation of the LXR/ApoE pathway by this compound leads to a cascade of events that counteracts immune suppression within the tumor microenvironment.

Caption: Signaling pathway of this compound in modulating anti-tumor immunity.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving this compound administration in mouse models.

Table 1: this compound Monotherapy in Mouse Models

| Mouse Model | Cancer Type | This compound Dose | Administration Route | Treatment Duration | Outcome | Reference |

| NOD SCID or RAG mice | Ovarian Cancer (SKOV3 cells) | 100 mg/kg | Oral, daily | ~60 days | Robustly suppressed tumor growth and progression | [2] |

| C57BL/6 mice | Melanoma (B16F10 cells) | 100 mg/kg (in chow) | Oral | Started when tumors reached 5-10 mm³ | Significantly suppressed tumor growth | [5][8] |

| C57BL/6 mice | Glioblastoma (GL261 cells) | 100 mg/kg (in chow) | Oral | Started when tumors reached 5-10 mm³ | Significantly suppressed tumor growth | [8] |

| Various syngeneic and xenograft models | Melanoma, Lung Cancer, Ovarian Cancer, GBM | Not specified | Not specified | Not specified | Significant antitumor activity | [3][7] |

Table 2: this compound Combination Therapy in Mouse Models

| Mouse Model | Cancer Type | Combination Agent | This compound Dose | Administration Route | Outcome | Reference |

| B16F10 murine melanoma model | Melanoma | anti-PD-1 | 100 mg/kg | Oral | Significantly enhanced anti-tumor activity compared to single-agent anti-PD-1 | [8] |

| PD-1 resistant models | Not specified | PD-1 antagonist | Not specified | Not specified | Synergistic antitumor activity | [7][11] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Syngeneic Mouse Model of Melanoma

This protocol details the administration of this compound to C57BL/6 mice bearing B16F10 melanoma tumors.

Materials:

-

This compound

-